molecular formula C10H12F3N B13611100 1-(2,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine

1-(2,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine

Cat. No.: B13611100
M. Wt: 203.20 g/mol
InChI Key: SEYZVMRTNXIDGW-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine is a chiral trifluoromethylated amine building block of high interest in medicinal and organic chemistry research. Incorporating both a stereogenic center and the privileged trifluoromethyl group, this compound is a valuable precursor for modulating the pharmacokinetic and pharmacodynamic properties of target molecules, such as metabolic stability, lipophilicity, and bioavailability . The 2,4-dimethylphenyl substituent can influence the compound's steric and electronic characteristics, making it a useful intermediate in the development of novel active ingredients. Trifluoroethylamine derivatives are extensively utilized as key intermediates in the synthesis of compounds for agrochemicals (including insecticides and herbicides) and pharmaceuticals (such as treatments for diabetes and central nervous system diseases) . Researchers employ this compound in various synthetic methodologies, including its use as a nucleophile or as a starting material for the preparation of more complex, bioactive molecules. This product is intended for research applications only and is not for diagnostic or therapeutic use. Proper storage conditions are 2-8°C.

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C10H12F3N/c1-6-3-4-8(7(2)5-6)9(14)10(11,12)13/h3-5,9H,14H2,1-2H3

InChI Key

SEYZVMRTNXIDGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C(F)(F)F)N)C

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Nucleophilic Aromatic Substitution (Goldberg-Ullmann Coupling)

A prominent method for introducing the trifluoroethyl group onto aromatic systems is the copper(I)-catalyzed nucleophilic aromatic substitution, known as Goldberg-Ullmann coupling. This method has been successfully applied to synthesize aryl 2,2,2-trifluoroethyl sulfides and can be adapted for amination reactions.

  • Key reagents: Aryl iodides (including 2,4-dimethylphenyl iodide), 2,2,2-trifluoroethyl thioacetate or related trifluoroethyl precursors, copper(I) bromide catalyst, and primary or secondary amines as solvents and bases.
  • Reaction conditions: Typically conducted at elevated temperatures (~110 °C) under an inert atmosphere with amines such as benzylamine serving dual roles as solvent and base.
  • Mechanism: The reaction proceeds via in situ generation of trifluoroethyl thiol, which undergoes copper-catalyzed coupling with the aryl halide, followed by aminolysis to yield the trifluoroethyl amine derivative.
  • Yields and optimization: Yields depend on the copper source, ligand, solvent, and temperature. For example, copper(I) oxide with imidazole in DMSO achieved up to 88% yield in related sulfide synthesis, indicating potential for high efficiency in amine synthesis as well.

Table 1. Effect of Copper Source on Yield in Related Coupling Reactions

Entry Catalyst Copper mol% Yield (%)
1 Copper(I) oxide (Cu2O) 100 88
2 Copper(I) iodide (CuI) 20 27
3 Copper(I) bromide (CuBr) 20 29
4 Copper(I) bromide (CuBr) + TMEDA 20 61
5 None 0 0

Note: TMEDA = N,N,N',N'-Tetramethylethylenediamine, a ligand enhancing catalyst performance.

Synthesis of 2,2,2-Trifluoroethyl Thioacetate as a Key Intermediate

The preparation of 2,2,2-trifluoroethyl thioacetate is a crucial step in the copper-catalyzed coupling method. It is synthesized by reacting trifluoroethyl benzenesulfonate with thiolacetic acid in the presence of potassium carbonate in dimethyl sulfoxide (DMSO). The reaction is carried out at 45 °C for 24 hours, followed by vacuum distillation to isolate the thioacetate in approximately 68% yield.

Table 2. Synthesis of 2,2,2-Trifluoroethyl Thioacetate

Reagent Amount Role
Trifluoroethyl benzenesulfonate 0.625 mol Starting material
Thiolacetic acid 1.875 mol Thiol source
Potassium carbonate 0.925 mol Base
Dimethyl sulfoxide (DMSO) 750 mL Solvent
Temperature 45 °C Reaction temperature
Time 24 hours Reaction duration
Yield 68% Isolated product

Amination to Form 1-(2,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine

Following the preparation of trifluoroethyl intermediates, amination is achieved via:

  • Reaction of the trifluoroethyl thioacetate with 2,4-dimethylphenyl amines or aryl halides under copper catalysis.
  • Use of primary amines (e.g., benzylamine) as solvents and bases facilitates aminolysis of the thioacetate intermediate to yield the desired trifluoroethyl amine.

The general procedure involves stirring the aryl iodide and copper(I) bromide in benzylamine under argon atmosphere at 110 °C, followed by addition of trifluoroethyl thioacetate and continued heating for 6 hours. Workup includes filtration, acid washing, drying, and purification by chromatography.

Comparative Analysis of Preparation Routes

Method Advantages Disadvantages Yield Range (%) Reference
Copper(I)-catalyzed Ullmann coupling Mild conditions, broad substrate scope, scalable Requires copper catalysts and inert atmosphere Up to 88 (related sulfides)
Multi-step synthesis via intermediates Allows functional group tolerance, modular Longer synthesis, multiple purification steps Variable

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related arylalkylamines (Table 1):

Compound Name Substituents on Ethanamine Backbone Aromatic Group Molecular Weight (g/mol) Key Functional Features
1-(2,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine CF₃ at C2 2,4-Dimethylphenyl ~207.17* High polarity, strong electron withdrawal
1-(2,4-Dimethylphenyl)ethan-1-amine () H at C2 2,4-Dimethylphenyl 149.24 Lower polarity, basic amine
2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine () F and CF₃ at C2 4-Trifluoromethylphenyl 207.17 Dual fluorination, increased lipophilicity
2-(4-Chlorophenyl)-2,2-difluoroethan-1-amine () Cl and F at C2 4-Chlorophenyl 191.61 Halogenated, moderate steric hindrance

Table 1: Structural comparison with analogs. *Estimated based on .

  • Key Differences: Trifluoromethyl vs. Fluorine vs. Chlorine: Compared to the chlorinated analog (), the trifluoromethyl group provides greater metabolic resistance but less lipophilicity, impacting pharmacokinetics .

Physicochemical Properties

  • Boiling Point and Density: The non-fluorinated analog () has a boiling point of 232.2°C and density of 0.937 g/cm³. The trifluoro derivative likely exhibits a lower boiling point due to increased volatility from fluorine’s electron-withdrawing effects, though molecular weight may offset this trend .
  • pKa : The trifluoromethyl group lowers the pKa of the amine (cf. ’s thiourea analog with pKa ~13.7), enhancing solubility in acidic environments .

Biological Activity

1-(2,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine, also known by its CAS number 1389320-37-9, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H12F3N
  • Molecular Weight : 201.21 g/mol
  • CAS Number : 1389320-37-9

Research indicates that compounds containing a trifluoroethyl group often exhibit significant interactions with neurotransmitter systems. For instance, analogs such as N-trifluoroethyldopamine have been studied for their effects on adenylate cyclase activity in the rat striatum. These compounds generally show a dose-dependent stimulation of adenylate cyclase, although the effect may vary significantly based on structural modifications .

Biological Effects

This compound has been evaluated for its relaxant effects on vascular tissues. In studies involving isolated rabbit renal and ear arteries, it was observed that both N-ethyl and N-trifluoroethyldopamine analogs produced relaxant effects without selectivity for dopamine receptors . This suggests that the compound may influence vascular tone through non-specific mechanisms.

Study 1: Vascular Effects

In a comparative study examining various analogs of dopamine, it was found that while traditional dopamine agonists exhibited clear receptor selectivity and efficacy in stimulating adenylate cyclase activity, the trifluoroethyl derivatives demonstrated weaker effects. Specifically, at a concentration of 1×104M1\times 10^{-4}M, the N-trifluoroethyldopamine showed minimal stimulation compared to its non-fluorinated counterpart .

Study 2: Toxicological Profile

The safety profile of this compound has not been extensively documented in human studies; however, related compounds have raised concerns regarding toxicity at high doses. For example, phenyl mercuric acetate has shown dose-dependent toxicity in animal models . Further research is necessary to establish the toxicological parameters specific to this amine.

Comparative Analysis with Related Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
This compound1389320-37-9201.21 g/molWeak adenylate cyclase stimulation
N-TrifluoroethyldopamineNot specifiedNot specifiedMinimal vascular relaxation effect
Dopamine51-61-6153.18 g/molStrong adenylate cyclase stimulation

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